
4-(4-Bromostyryl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromostyryl)pyridine is an organic compound with the molecular formula C13H10BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromostyryl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromostyryl)pyridine typically involves the reaction of 4-bromobenzaldehyde with pyridine derivatives under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-bromobenzaldehyde to form the desired styryl compound . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromostyryl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminostyryl derivative, while oxidation would produce a bromobenzaldehyde derivative .
Applications De Recherche Scientifique
4-(4-Bromostyryl)pyridine has several applications in scientific research:
Materials Science:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in the study of molecular interactions and binding affinities with various biological targets.
Mécanisme D'action
The mechanism of action of 4-(4-Bromostyryl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromostyryl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds or coordinate with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)ethynylpyridine: Similar in structure but with an ethynyl linkage instead of a styryl group.
4-(4-Bromophenyl)pyridine: Lacks the styryl group, making it less versatile in certain reactions.
Uniqueness
4-(4-Bromostyryl)pyridine is unique due to the presence of both the bromine atom and the styryl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for the synthesis of complex molecules and the study of molecular interactions .
Propriétés
Formule moléculaire |
C13H10BrN |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
4-[(E)-2-(4-bromophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10BrN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+ |
Clé InChI |
NCCUVLVSLIAHIC-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Br |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


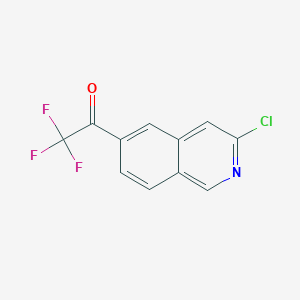

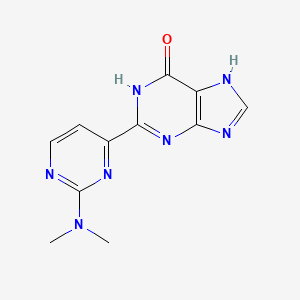
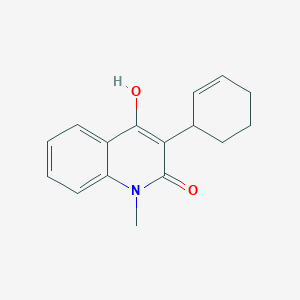

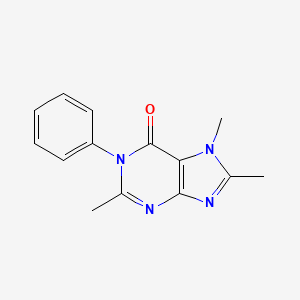

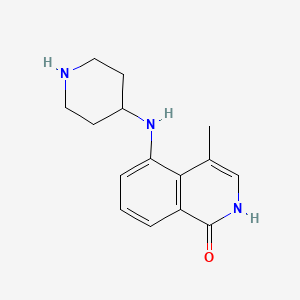

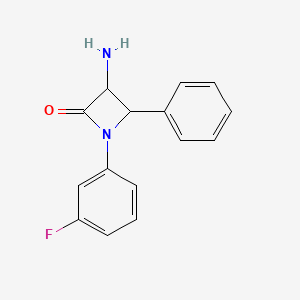
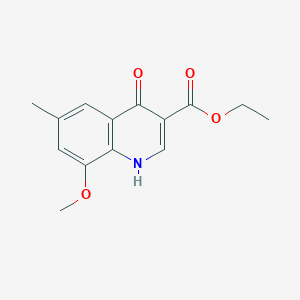

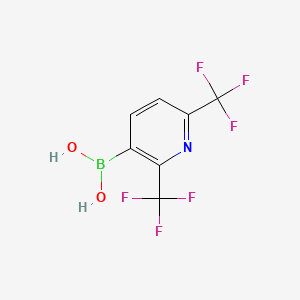
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
